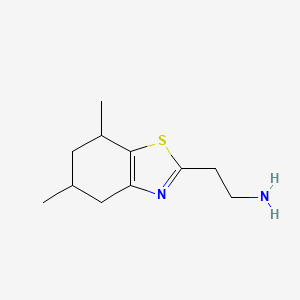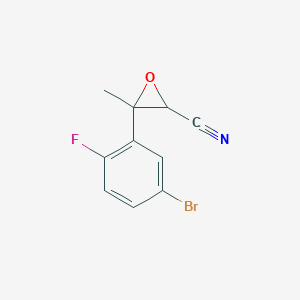![molecular formula C14H19ClO B13202122 ({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene](/img/structure/B13202122.png)
({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclobutyl ring substituted with a chloromethyl group and an ethoxy group attached to a benzene ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Chloromethyl Group: Chloromethylation of the cyclobutyl ring can be achieved using reagents like chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Attachment of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethyl alcohol and an appropriate catalyst.
Coupling with Benzene: The final step involves coupling the substituted cyclobutyl ring with benzene, which can be achieved through Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or ketones.
Reduction: Reduction reactions can target the chloromethyl group, converting it to a methyl group.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Benzylic alcohols, ketones.
Reduction: Methyl-substituted cyclobutyl derivatives.
Substitution: Azido or cyano derivatives.
科学研究应用
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a valuable model compound for studying various organic reactions.
Biology
Biochemical Probes: Modified versions of the compound can be used as probes to study biochemical pathways and enzyme activities.
Medicine
Drug Development: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.
Industry
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action of ({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The chloromethyl group can act as an electrophile, participating in various biochemical reactions. The ethoxy group and benzene ring can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
相似化合物的比较
Similar Compounds
Cyclobutylbenzene: Lacks the chloromethyl and ethoxy groups, making it less reactive in certain chemical reactions.
(Chloromethyl)benzene: Lacks the cyclobutyl and ethoxy groups, resulting in different chemical properties and reactivity.
Ethoxybenzene: Lacks the cyclobutyl and chloromethyl groups, affecting its chemical behavior and applications.
Uniqueness
({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene is unique due to the combination of its cyclobutyl ring, chloromethyl group, and ethoxy group attached to a benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
属性
分子式 |
C14H19ClO |
|---|---|
分子量 |
238.75 g/mol |
IUPAC 名称 |
2-[1-(chloromethyl)cyclobutyl]ethoxymethylbenzene |
InChI |
InChI=1S/C14H19ClO/c15-12-14(7-4-8-14)9-10-16-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
InChI 键 |
ZHDZKDXPELDORT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(CCOCC2=CC=CC=C2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


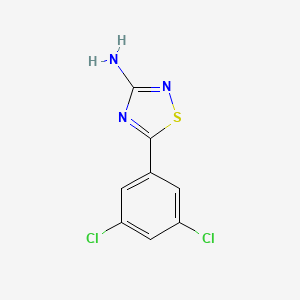
![N-Cyclobutyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13202054.png)
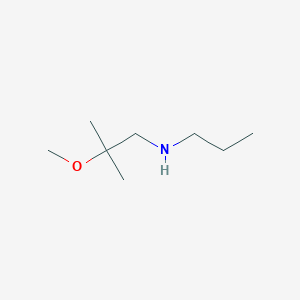
![(1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13202069.png)

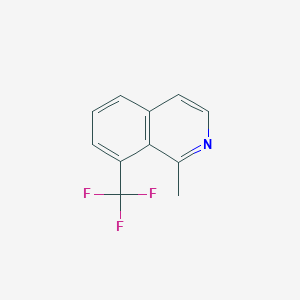
![2-(1-Aminobutan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13202105.png)
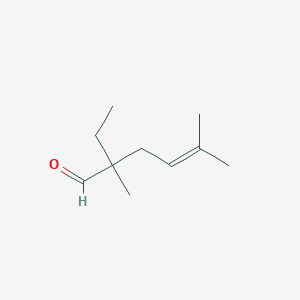
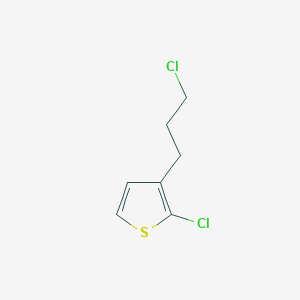
![2-[(Methylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13202116.png)
![[1-(Chloromethyl)cyclobutyl]cyclohexane](/img/structure/B13202129.png)

